molecular formula C9H13FN2O3S B8735714 Urinary Incontinence-Targeting Compound 1

Urinary Incontinence-Targeting Compound 1

Cat. No.: B8735714
M. Wt: 248.28 g/mol
InChI Key: XYLJNMCMDOOJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urinary Incontinence-Targeting Compound 1 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyethyl group, a fluorophenyl group, and a methanesulfonamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urinary Incontinence-Targeting Compound 1 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with methanesulfonyl chloride to form 4-fluorophenylmethanesulfonamide. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urinary Incontinence-Targeting Compound 1 can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group results in an amine.

Scientific Research Applications

Urinary Incontinence-Targeting Compound 1 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urinary Incontinence-Targeting Compound 1 involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Amino-1-hydroxyethyl)-4-chlorophenyl]methanesulfonamide
  • N-[3-(2-Amino-1-hydroxyethyl)-4-bromophenyl]methanesulfonamide
  • N-[3-(2-Amino-1-hydroxyethyl)-4-iodophenyl]methanesulfonamide

Uniqueness

Urinary Incontinence-Targeting Compound 1 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to target proteins, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H13FN2O3S

Molecular Weight

248.28 g/mol

IUPAC Name

N-[3-(2-amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide

InChI

InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3

InChI Key

XYLJNMCMDOOJRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3'-(2-Aminoacetyl)-4'-fluoromethanesulfonanilide hydrochloride (3 g) was dissolved in 30 ml of methanol, 0.20 g of sodium borohydride was added at 0°-5° C. and the mixture was made to react at the same temperature for 1 hour. The solvent was evaporated and the residue was made into free base using ion exchange resin (Dowex 50W X2), concentrated to dryness and the residue was recrystallized from methanol to give 2.4 g of (±)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide, m.p. 176°-179° C.
Name
3'-(2-Aminoacetyl)-4'-fluoromethanesulfonanilide hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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